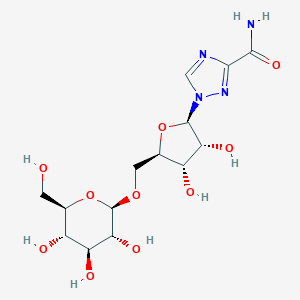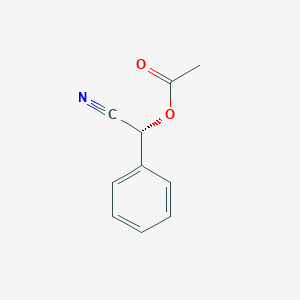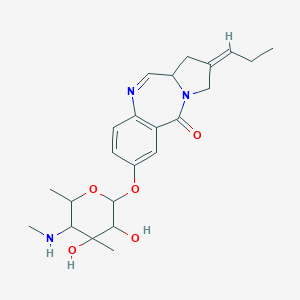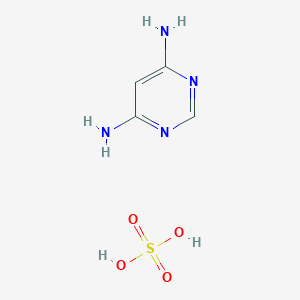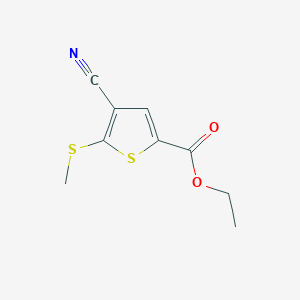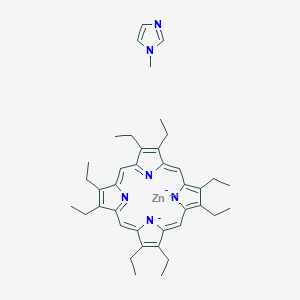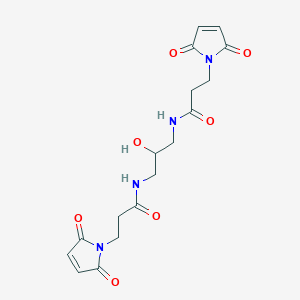![molecular formula C9H11NO2 B056083 Methyl 2-[bis(prop-2-ynyl)amino]acetate CAS No. 123846-86-6](/img/structure/B56083.png)
Methyl 2-[bis(prop-2-ynyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[bis(prop-2-ynyl)amino]acetate, also known as MBPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a versatile compound that has been widely used in various fields of research, including medicinal chemistry, drug discovery, and materials science.
Wirkmechanismus
The mechanism of action of Methyl 2-[bis(prop-2-ynyl)amino]acetate is not well understood. However, it is believed that Methyl 2-[bis(prop-2-ynyl)amino]acetate exerts its biological effects by interacting with specific targets in cells. Methyl 2-[bis(prop-2-ynyl)amino]acetate has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[bis(prop-2-ynyl)amino]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, Methyl 2-[bis(prop-2-ynyl)amino]acetate has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[bis(prop-2-ynyl)amino]acetate has several advantages for lab experiments. It is a versatile compound that can be easily synthesized and modified. It has also been shown to have low toxicity, which makes it suitable for biological applications. However, Methyl 2-[bis(prop-2-ynyl)amino]acetate has some limitations, including its poor solubility in water, which may limit its use in some applications.
Zukünftige Richtungen
There are several future directions for Methyl 2-[bis(prop-2-ynyl)amino]acetate research. One potential direction is the development of Methyl 2-[bis(prop-2-ynyl)amino]acetate-based anticancer agents. Methyl 2-[bis(prop-2-ynyl)amino]acetate has been shown to inhibit cancer cell proliferation, and further research may lead to the development of more potent and selective anticancer agents. Another potential direction is the development of Methyl 2-[bis(prop-2-ynyl)amino]acetate-based fluorescent probes for the detection of metal ions in biological systems. Additionally, Methyl 2-[bis(prop-2-ynyl)amino]acetate may have potential applications in materials science, catalysis, and other fields of research. Further research is needed to fully explore the potential of Methyl 2-[bis(prop-2-ynyl)amino]acetate.
In conclusion, Methyl 2-[bis(prop-2-ynyl)amino]acetate is a versatile compound that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various fields of research, including medicinal chemistry, drug discovery, and materials science. Methyl 2-[bis(prop-2-ynyl)amino]acetate has several advantages for lab experiments, but also has some limitations. There are several future directions for Methyl 2-[bis(prop-2-ynyl)amino]acetate research, including the development of Methyl 2-[bis(prop-2-ynyl)amino]acetate-based anticancer agents, fluorescent probes, and materials science applications.
Synthesemethoden
Methyl 2-[bis(prop-2-ynyl)amino]acetate can be synthesized using a simple and efficient method. The synthesis involves the reaction of propargylamine with methyl acrylate in the presence of a palladium catalyst. The reaction proceeds smoothly under mild conditions and yields a high purity product. The synthesis method is well-established and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[bis(prop-2-ynyl)amino]acetate has been extensively studied in various fields of research due to its unique properties. It has been used as a building block in the synthesis of various bioactive compounds, including anticancer agents, antibacterial agents, and anti-inflammatory agents. Methyl 2-[bis(prop-2-ynyl)amino]acetate has also been used as a ligand in the design of metal complexes for catalysis and materials science applications. Additionally, Methyl 2-[bis(prop-2-ynyl)amino]acetate has been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
123846-86-6 |
|---|---|
Produktname |
Methyl 2-[bis(prop-2-ynyl)amino]acetate |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
methyl 2-[bis(prop-2-ynyl)amino]acetate |
InChI |
InChI=1S/C9H11NO2/c1-4-6-10(7-5-2)8-9(11)12-3/h1-2H,6-8H2,3H3 |
InChI-Schlüssel |
UHLIXXRQNJHODP-UHFFFAOYSA-N |
SMILES |
COC(=O)CN(CC#C)CC#C |
Kanonische SMILES |
COC(=O)CN(CC#C)CC#C |
Synonyme |
Glycine, N,N-di-2-propynyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





